5-Sec-butyl-3-methyl-2-methoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sec-butyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their distinctive aromas and are often used in flavor and fragrance industries. This particular compound is notable for its earthy and green bell pepper-like odor, making it a valuable ingredient in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Sec-butyl-3-methyl-2-methoxypyrazine typically involves the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane (CH₂N₂) . This method ensures the formation of the desired pyrazine structure with the specific substituents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Sec-butyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine ring.
Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the pyrazine ring.
Scientific Research Applications
5-Sec-butyl-3-methyl-2-methoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its distinctive odor makes it useful in studies related to olfaction and sensory perception.
Medicine: It can be used in the development of pharmaceuticals, particularly those targeting sensory receptors.
Mechanism of Action
The mechanism of action of 5-Sec-butyl-3-methyl-2-methoxypyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .
Comparison with Similar Compounds
- 2-Methoxy-3-sec-butylpyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(1-methylpropyl)pyrazine
Comparison: While all these compounds share the pyrazine core structure
Properties
CAS No. |
99784-13-1 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-butan-2-yl-2-methoxy-3-methylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
InChI Key |
HOTAYRCCYDCXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN=C(C(=N1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.